N-(3,3-difluorocyclobutyl)-4-methoxycyclohexan-1-amine
Description
N-(3,3-difluorocyclobutyl)-4-methoxycyclohexan-1-amine is a synthetic compound characterized by the presence of a difluorocyclobutyl group and a methoxycyclohexanamine moiety
Properties
IUPAC Name |
N-(3,3-difluorocyclobutyl)-4-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c1-15-10-4-2-8(3-5-10)14-9-6-11(12,13)7-9/h8-10,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZUQAQPPKQVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NC2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)-4-methoxycyclohexan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the difluorocyclobutyl ring, followed by the introduction of the methoxy group and the amine functionality. Key steps may include:
Formation of Difluorocyclobutyl Ring: This can be achieved through cyclization reactions involving difluorinated precursors.
Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclobutyl)-4-methoxycyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,3-difluorocyclobutyl)-4-methoxycyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced stability or reactivity.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclobutyl)-4-methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may enhance binding affinity and specificity, while the methoxy group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-difluorocyclobutyl)formamide
- N-(3,3-difluorocyclobutyl)thiolan-3-amine
- (3,3-difluorocyclobutyl)methanol
Uniqueness
N-(3,3-difluorocyclobutyl)-4-methoxycyclohexan-1-amine is unique due to the combination of the difluorocyclobutyl and methoxycyclohexanamine moieties. This structural combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
